1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol
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Overview
Description
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol is a complex organic compound characterized by the presence of multiple hydroxyl groups and a hepten-3-ol backbone. This compound is of significant interest due to its potential antioxidant properties and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol typically involves multi-step organic reactions. One common method includes the use of protected hydroxyl groups to prevent unwanted side reactions. The synthesis begins with the preparation of the hepten-3-ol backbone, followed by the introduction of the dihydroxyphenyl and hydroxyphenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and its role in cellular protection against oxidative stress.
Medicine: Investigated for potential therapeutic effects in treating diseases related to oxidative damage.
Industry: Utilized in the development of antioxidant additives for food and cosmetic products.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved in its action include the scavenging of free radicals and the inhibition of oxidative stress-related enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydroxyphenylacetic acid
- 3-hydroxyphenylacetic acid
- 3-(3,4-dihydroxyphenyl)propionic acid
- 3-(4-hydroxyphenyl)propionic acid
Uniqueness
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol is unique due to its specific hepten-3-ol backbone and the presence of both dihydroxyphenyl and hydroxyphenyl groups
Properties
IUPAC Name |
4-[(E)-3-hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]benzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c20-16(11-7-15-8-12-18(22)19(23)13-15)4-2-1-3-14-5-9-17(21)10-6-14/h1,3,5-6,8-10,12-13,16,20-23H,2,4,7,11H2/b3-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECNHCLFPNYLCU-HNQUOIGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCCC(CCC2=CC(=C(C=C2)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CCC(CCC2=CC(=C(C=C2)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is known about the biological activity of this compound and its enantiomers?
A1: The research primarily focused on the isolation and structural characterization of various diarylheptanoids from Curcuma kwangsiensis, including 1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-(6E)-6-hepten-3-ol. The study did investigate the inhibitory effects of these compounds on nitric oxide production in lipopolysaccharide-activated macrophages. The research successfully isolated both the (3S)- and (3R)- enantiomers of 1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-(6E)-6-hepten-3-ol []. This finding suggests potential for further investigation into their distinct biological activities and potential applications.
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